N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide
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Overview
Description
N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have garnered significant attention due to their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide typically involves multiple steps. One common method includes the reaction of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine with thiophene-2-carbohydrazide under specific conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst, followed by purification through techniques such as chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrides or other reduced forms .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for various biological activities.
Thiophene derivatives: Known for their diverse pharmacological properties.
Uniqueness
N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide stands out due to its unique combination of pyrazolo[3,4-d]pyrimidine and thiophene moieties, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C11H10N6OS |
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Molecular Weight |
274.30 g/mol |
IUPAC Name |
N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide |
InChI |
InChI=1S/C11H10N6OS/c1-17-10-7(5-14-17)9(12-6-13-10)15-16-11(18)8-3-2-4-19-8/h2-6H,1H3,(H,16,18)(H,12,13,15) |
InChI Key |
KZCAEBVVRJKRKP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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